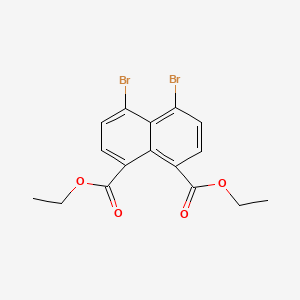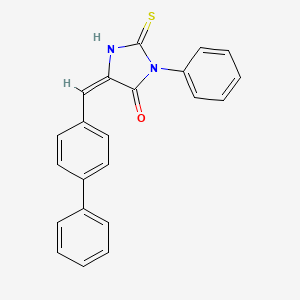
17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester: is a small molecule drug composed of several functional groups. It is commonly used in various scientific research applications due to its unique chemical properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the compound with t-butyl ester .
Industrial Production Methods: : Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: : 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amine, carbamoyl, and ester groups .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Scientific Research Applications
17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Comparison: : Compared to similar compounds, 17-(amine-PEG9-ethylcarbamoyl)pentanoic t-butyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C30H60N2O12 |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate |
InChI |
InChI=1S/C30H60N2O12/c1-30(2,3)44-29(34)7-5-4-6-28(33)32-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-31/h4-27,31H2,1-3H3,(H,32,33) |
InChI Key |
LOXAJNVSLQAAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


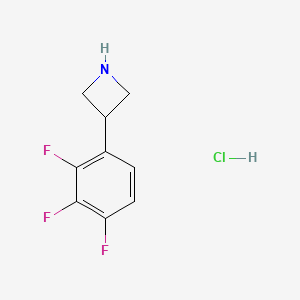
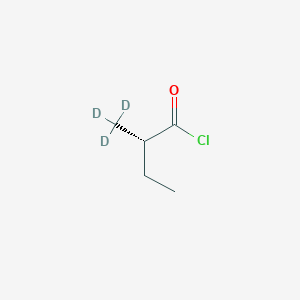

![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
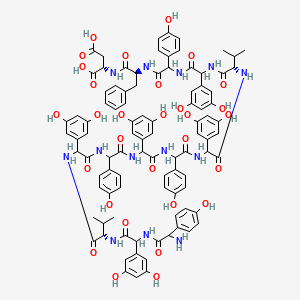
![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
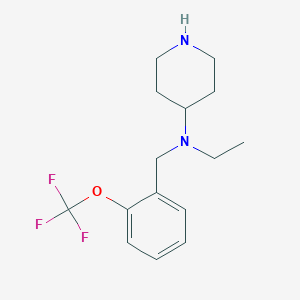

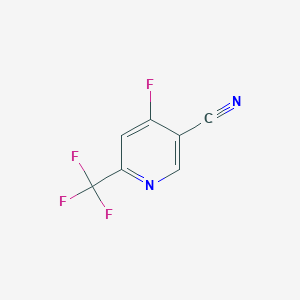
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
